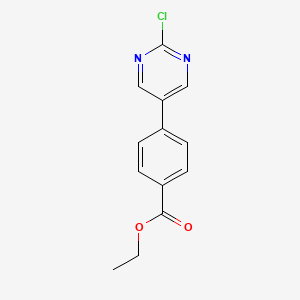

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate

Description

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate (CAS: 2749762-33-0) is a pyrimidine-containing benzoate ester with the molecular formula C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.70 g/mol . The compound features a benzoate ester group at the 4-position of the benzene ring, linked to a 2-chloropyrimidin-5-yl substituent. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its chloropyrimidine moiety is particularly notable for participating in nucleophilic substitution reactions, enabling further functionalization .

Properties

Molecular Formula |

C13H11ClN2O2 |

|---|---|

Molecular Weight |

262.69 g/mol |

IUPAC Name |

ethyl 4-(2-chloropyrimidin-5-yl)benzoate |

InChI |

InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-5-3-9(4-6-10)11-7-15-13(14)16-8-11/h3-8H,2H2,1H3 |

InChI Key |

WCMKPYBNOVJPPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CN=C(N=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Base | Sodium carbonate (Na₂CO₃) |

| Solvent | Toluene or DMF |

| Temperature | 75°C to 100°C |

| Duration | 12-24 hours |

- A mixture of 2,4-dichloropyrimidine (or 2-chloropyrimidine-5-boronic acid) and aryl boronic acid derivative (e.g., 4-ethoxycarbonylphenyl boronic acid) is stirred under nitrogen atmosphere.

- The palladium catalyst and base are added, and the mixture is heated to reflux.

- Post-reaction work-up involves extraction with ethyl acetate, washing, and purification via chromatography.

Alternative Synthetic Routes

While the Suzuki coupling is the most prevalent, other methods include:

- Nucleophilic aromatic substitution on chloropyrimidine derivatives followed by esterification.

- Direct acylation or substitution reactions on pre-formed pyrimidine cores, though these are less common due to lower regioselectivity.

Detailed Reaction Scheme

Step 1: Preparation of 2-chloropyrimidin-5-yl boronic acid (or ester)

Step 2: Suzuki coupling with ethyl 4-ethoxycarbonylphenyl boronic acid

Step 3: Purification of the product via chromatography

Data Tables

Table 1: Reaction Conditions Summary

Table 2: Purification and Work-up

| Step | Method | Solvent | Notes |

|---|---|---|---|

| Post-reaction | Extraction | Ethyl acetate | Wash with brine, dry over sodium sulfate |

| Purification | Recrystallization | Methanol or dichloromethane | To obtain pure product |

Final Remarks

The synthesis of this compound hinges on efficient cross-coupling of suitably functionalized pyrimidine derivatives with aromatic boronic acids. The choice of catalyst, solvent, and reaction conditions critically influences the yield and purity of the final compound. Continuous optimization and rigorous purification are recommended for pharmaceutical-grade synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the functional groups attached to the aromatic rings.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 4-(2-chloropyrimidin-5-yl)benzoate serves as a versatile building block in the synthesis of biologically active compounds. Its potential applications include:

- Antimicrobial Activity : Preliminary studies suggest that compounds similar to this compound exhibit antimicrobial properties. The structural features of this compound may enhance its interaction with microbial targets, making it a candidate for further exploration in drug development.

- Antitumor Effects : Research indicates that derivatives of this compound may possess antitumor activity. The unique substitution pattern may facilitate interactions with specific biological targets, potentially leading to the modulation of cancer-related pathways.

- Enzyme Interaction Studies : Understanding how this compound interacts with enzymes is crucial for elucidating its pharmacological profile. Initial findings suggest that it may influence enzyme activity, which could be pivotal in therapeutic contexts.

Organic Synthesis

In organic synthesis, this compound is utilized as a key intermediate for creating more complex molecules. Its applications include:

- Synthesis of Pyrimidine Derivatives : The compound can be employed to synthesize various pyrimidine derivatives through nucleophilic substitution reactions. The chlorinated pyrimidine moiety provides a reactive site for further functionalization.

- Building Block for Drug Development : The ability to modify the compound's structure allows chemists to design new pharmaceuticals targeting specific diseases. This flexibility makes it an essential component in drug discovery pipelines.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis, which warrants further investigation into its therapeutic applications.

Case Study 2: Antitumor Properties

In vitro studies assessing the cytotoxicity of this compound on cancer cell lines demonstrated promising results. The compound exhibited selective toxicity towards tumor cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent. Further research is needed to explore its efficacy in vivo.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-chloropyrimidin-5-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chloropyrimidine-Substituted Benzoates

Ethyl 4-(2-chloropyrimidin-4-yl)benzoate (QW-2684)

- CAS : 499195-60-7

- Molecular Formula : C₁₃H₁₁ClN₂O₂

- Key Difference : The chlorine atom is at the 4-position of the pyrimidine ring instead of the 5-position.

- For example, the 4-chloro substituent may exhibit reduced steric hindrance compared to the 5-position, influencing binding affinity in target applications .

Methyl 4-(2-chloro-5-methylpyrimidin-4-yl)benzoate

- CAS : 2183577-04-8

- Molecular Formula : C₁₃H₁₁ClN₂O₂

- Key Differences :

- Ester Group : Methyl ester (vs. ethyl in the target compound).

- Substituent : Additional methyl group at the 5-position of the pyrimidine.

- Impact : The methyl ester reduces lipophilicity compared to the ethyl variant, which may influence solubility in biological systems. The 5-methyl group introduces steric effects that could hinder interactions with enzymes or receptors .

Functional Group Variations in Pyrimidine-Benzoate Derivatives

Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1)

- Structure : Features a sulfonamidobenzamide (SABA) core with a 2-chloro substituent.

- Activity : Exhibits antimicrobial activity (MIC: 0.45–0.9 mM) against efflux-compromised E. coli. The sulfonamide group enhances hydrogen-bonding capacity, which is absent in the target compound, likely contributing to its biological potency .

Ethyl 4-chloropyrimidine-5-carboxylate

- Key Difference : Lacks the benzene ring, with the pyrimidine directly attached to the ester group.

Substituent Effects on Physicochemical Properties

Ethyl 4-(dimethylamino)benzoate

- Key Difference: Replaces the chloropyrimidine group with a dimethylamino substituent.

- Impact: The dimethylamino group increases electron density on the benzene ring, enhancing UV absorption and photostability. This property is exploited in resin cements, where it improves the degree of conversion compared to 2-(dimethylamino) ethyl methacrylate .

3-(2-Chloropyrimidin-4-yl)benzoic acid

Data Tables

Table 1: Structural and Functional Comparison of Selected Compounds

Table 2: Impact of Substituent Position on Pyrimidine Reactivity

| Pyrimidine Position | Chlorine Position | Reactivity in SNAr* | Steric Hindrance |

|---|---|---|---|

| 5-position | 2-chloro | High | Moderate |

| 4-position | 2-chloro | Moderate | Low |

| 5-position | 4-chloro | Low | High |

*SNAr: Nucleophilic Aromatic Substitution

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Ethyl 4-(2-chloropyrimidin-5-yl)benzoate, and how do reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling. For example, reacting 2-chloro-5-iodopyrimidine with ethyl 4-boronobenzoate under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) at 80–100°C for 12–24 hours. Key parameters include:

- Catalyst loading : 2–5 mol% Pd for optimal activity.

- Base selection : K₂CO₃ or NaHCO₃ to maintain pH 8–8.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis using SHELX software for refinement. Key steps include data collection at low temperature (100 K), solving via direct methods, and refining anisotropic displacement parameters. The chloro-pyrimidine and benzoate planes often show dihedral angles of 15–30°, influencing π-π stacking .

- Spectroscopy :

- ¹H/¹³C NMR : Distinct signals for pyrimidine protons (δ 8.6–9.1 ppm) and ester carbonyl (δ 165–170 ppm).

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can contradictory data between computational modeling and experimental results (e.g., NMR chemical shifts vs. DFT predictions) be resolved for this compound?

- Methodological Answer :

- Step 1 : Validate computational parameters (e.g., solvent model, basis set) using benchmarked methods like B3LYP/6-311+G(d,p).

- Step 2 : Perform dynamic NMR studies to assess conformational flexibility (e.g., ester rotation barriers).

- Step 3 : Cross-validate with X-ray crystallography to resolve ambiguities in substituent orientation. For example, SHELX-refined structures can identify deviations from idealized geometries caused by crystal packing .

Q. What mechanistic insights explain the reactivity of the 2-chloropyrimidinyl group in cross-coupling reactions?

- Methodological Answer :

- Electronic effects : The electron-withdrawing chlorine atom activates the pyrimidine ring toward nucleophilic substitution but deactivates it in electrophilic reactions. Hammett constants (σₚ = +0.23) correlate with observed reactivity in Suzuki couplings.

- Steric considerations : The 2-chloro substituent creates a steric hindrance (~120° C-Cl bond angle), favoring para-substitution in subsequent reactions.

- Case study : Pd-catalyzed coupling with aryl boronic acids proceeds with >80% yield when using bulky ligands (e.g., SPhos) to mitigate steric clashes .

Q. How does this compound interact with biological targets, and what assays are suitable for studying its inhibitory effects?

- Methodological Answer :

- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ATP competition assays (IC₅₀ determination).

- Cellular assays :

- MTT assay : Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

- Flow cytometry : Measure apoptosis via Annexin V/PI staining.

- Structural analogs : Replace the chloro group with fluoro or methoxy to explore SAR. For example, ethyl 4-(2-fluoropyrimidin-5-yl)benzoate shows reduced potency (IC₅₀ = 12 μM vs. 8 μM for chloro) due to weaker electron-withdrawing effects .

Data Contradiction Analysis

Q. When HPLC purity analysis conflicts with elemental analysis data, what troubleshooting steps should be taken?

- Methodological Answer :

- Step 1 : Re-run HPLC with alternative columns (C18 vs. phenyl-hexyl) to check for co-elution of impurities.

- Step 2 : Perform high-resolution mass spectrometry (HRMS) to detect trace contaminants (e.g., des-chloro byproducts).

- Step 3 : Recalculate elemental analysis (C, H, N) with corrected hydration states. For example, residual DMF (common solvent) can inflate nitrogen content .

Comparative Structural Analysis

Q. How do substituent positions on the pyrimidine ring (e.g., 2-chloro vs. 4-chloro) affect the compound’s physicochemical properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.